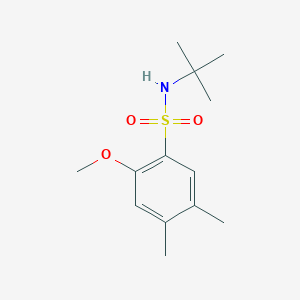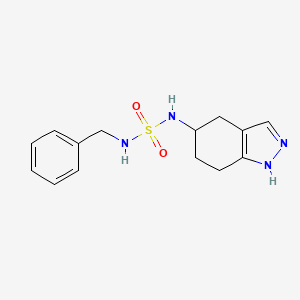
3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide, also known as NPSB, is a chemical compound that has been widely studied due to its potential applications in various fields of science. NPSB has been found to exhibit unique properties that make it suitable for use in scientific research. In
Mécanisme D'action
The mechanism of action of 3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide involves its ability to bind to specific regions of proteins and enzymes, thereby inhibiting their function. This compound has been found to bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity. In the case of cancer cells, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, such as MCF-7 breast cancer cells. In vivo studies have shown that this compound can reduce blood pressure in hypertensive rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide is its ability to selectively bind to specific regions of proteins and enzymes, making it a useful tool for studying protein-protein interactions and enzyme kinetics. Additionally, this compound has been found to exhibit low toxicity, making it a safe chemical to use in lab experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide could focus on its potential applications in drug development. This compound has been found to exhibit anticancer activity, and further research could explore its potential as a cancer therapeutic. Additionally, this compound could be further studied for its potential applications in the treatment of hypertension and other cardiovascular diseases. Further research could also explore the use of this compound in the study of protein-protein interactions and enzyme kinetics, as well as its potential applications in other fields of science.
Méthodes De Synthèse
The synthesis of 3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylbenzenecarboximidamide in the presence of a base. The resulting product is this compound, which is a yellow crystalline solid.
Applications De Recherche Scientifique
3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide has been used in various scientific research applications. It has been found to be useful in the study of protein-protein interactions, as it can bind to specific regions of proteins and inhibit their interactions. This compound has also been used in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. Additionally, this compound has been used in the study of cancer cells, as it has been found to inhibit the growth of certain cancer cell lines.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-13(10-5-4-6-11(9-10)16(17)18)15-21(19,20)12-7-2-1-3-8-12/h1-9H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWNYJRAZCTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428024.png)
![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)

![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)

![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)

![6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)


![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)
![5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5428128.png)